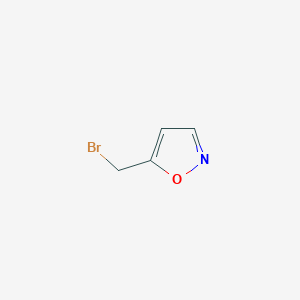

5-(Bromomethyl)isoxazole

説明

Historical Development of Isoxazole Chemistry

The historical development of isoxazole chemistry traces its origins to the early twentieth century when fundamental contributions were made to understanding this important heterocyclic system. The first significant contribution to isoxazole chemistry was made by Claisen in 1903, when he synthesized the parent isoxazole compound through the oximation of propargylaldehyde acetal. This pioneering work established the foundation for subsequent research into isoxazole derivatives and their synthetic accessibility. The development of isoxazole chemistry gained momentum through the recognition that these five-membered heterocycles possessed unique electronic properties due to the presence of both nitrogen and oxygen atoms in adjacent positions within the aromatic ring system.

The nomenclature of isoxazole itself reflects its historical discovery pattern, with Hantszch being the researcher who initially proposed the term "isoxazole" after the isomer "oxazole" had been discovered first. The designation combines "iso" indicating the isomeric relationship, "oxa" representing the oxygen atom, "aza" denoting the nitrogen atom, and "ole" signifying the five-membered ring structure. This systematic naming convention established the framework for classifying the extensive family of isoxazole derivatives that would subsequently emerge.

The photochemical properties of isoxazoles were first reported in 1966, revealing that these compounds undergo photolysis under ultraviolet irradiation due to the weak nitrogen-oxygen bond, leading to ring collapse and rearrangement to oxazole through azirine intermediates. This discovery opened new avenues for photochemical transformations and expanded the synthetic utility of isoxazole compounds in organic synthesis.

Position of 5-(Bromomethyl)isoxazole in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry as a member of the isoxazole class, which belongs to the broader category of azoles. The compound is classified within the chemical taxonomy as an organic heterocyclic compound, specifically falling under the subclass of isoxazoles, which are characterized by a five-membered aromatic ring containing one oxygen atom and one nitrogen atom at ring positions 1 and 2, respectively. This structural arrangement creates an electron-rich heterocycle that exhibits unique reactivity patterns compared to other five-membered ring systems.

The positioning of the bromomethyl substituent at the 5-position of the isoxazole ring system imparts significant synthetic utility to the molecule. The electron-withdrawing nature of the bromine atom combined with the benzylic-like reactivity of the methylene carbon creates a highly reactive site for nucleophilic substitution reactions. This reactivity profile distinguishes this compound from other isoxazole derivatives and positions it as a valuable synthetic intermediate for accessing complex molecular architectures.

The following table summarizes the key structural and chemical properties of this compound:

The compound's position within heterocyclic chemistry is further defined by its relationship to other five-membered ring systems. Isoxazoles can be considered analogs of pyrrole (lacking the oxygen atom), furan (lacking the nitrogen atom), and oxazole (with nitrogen in position 3 rather than position 2). This comparative positioning highlights the unique electronic and steric properties that distinguish isoxazoles from related heterocycles.

Significance in Chemical Research

The significance of this compound in chemical research stems from its dual functionality as both a heterocyclic scaffold and a reactive electrophilic center. The compound serves as a crucial building block in medicinal chemistry research, where the isoxazole core provides a privileged structure for drug development while the bromomethyl group offers opportunities for further functionalization. The electron-rich nature of the isoxazole ring enables various noncovalent interactions, including hydrogen bonding through the nitrogen and oxygen atoms, π-π stacking interactions due to the unsaturated five-membered ring, and hydrophilic interactions that contribute to favorable pharmacokinetic properties.

Recent advances in isoxazole chemistry have positioned this compound as a key intermediate in multiple synthetic methodologies. The compound serves as a starting material for the preparation of isoxazol-5-ylacetonitrile through nucleophilic substitution with potassium cyanide, achieving yields of 55% under mild reaction conditions. This transformation demonstrates the synthetic utility of the bromomethyl group as a leaving group in nucleophilic displacement reactions.

The significance of this compound extends to its role in the synthesis of more complex isoxazole derivatives. Research has shown that this compound can be effectively utilized in the preparation of 3-aryl-5-(bromomethyl)isoxazoles through cycloaddition reactions involving propargyl bromide and benzohydroximinoyl chlorides, achieving yields up to 58% under optimized reaction conditions. These synthetic applications highlight the compound's versatility as a synthetic intermediate in heterocyclic chemistry.

The following table presents key synthetic applications of this compound documented in recent literature:

The research significance of this compound is further underscored by its potential applications in photoaffinity labeling and chemoproteomic studies. The inherent photochemical reactivity of the isoxazole ring system, combined with the electrophilic nature of the bromomethyl substituent, creates opportunities for developing photo-cross-linking agents that can be used to study protein-ligand interactions. This dual reactivity profile positions the compound as a valuable tool in chemical biology research.

Contemporary research efforts have also explored the use of this compound in the development of fluorescent probes and imaging agents. The compound's structural features allow for synthetic elaboration to introduce fluorophoric groups while maintaining the core reactivity of the bromomethyl substituent. These applications demonstrate the broad research significance of this heterocyclic compound across multiple disciplines within chemical science.

特性

IUPAC Name |

5-(bromomethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c5-3-4-1-2-6-7-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBISLDZVNXIFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434445 | |

| Record name | 5-(Bromomethyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69735-35-9 | |

| Record name | 5-(Bromomethyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromomethyl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

5-(Bromomethyl)isoxazole can be synthesized through various methods. One common approach involves the 1,3-dipolar cycloaddition reaction between propargyl bromide and in situ-generated α-chloro aldoximes. This reaction is typically carried out in a mixture of dimethylformamide and water as solvents, under mild metal-free conditions, and shows tolerance for a wide range of substituents .

Another method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by gold(III) chloride, leading to substituted isoxazoles under moderate reaction conditions .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. The use of metal-free conditions and environmentally benign reagents is preferred to minimize waste and reduce costs. The reaction conditions are optimized to achieve high yields and purity of the final product.

化学反応の分析

Types of Reactions

5-(Bromomethyl)isoxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to different functionalized isoxazoles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Cycloaddition Reactions: Reagents such as nitrile oxides and alkynes are used, often in the presence of catalysts like copper(I) chloride or gold(III) chloride.

Oxidation and Reduction Reactions: Oxidizing agents like sodium hypochlorite or reducing agents like sodium borohydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications in medicinal chemistry and material science.

科学的研究の応用

Scientific Research Applications

5-(Bromomethyl)isoxazole has been extensively studied for its potential in various scientific fields:

- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of diverse functional groups through substitution reactions.

-

Biological Activity : Research indicates that this compound exhibits significant biological activities, particularly:

- Antimicrobial Properties : Isoxazole derivatives have shown effectiveness against various bacteria and fungi. For instance, studies have demonstrated that this compound can inhibit the growth of pathogens like E. coli and S. aureus .

- Anticancer Activity : The compound has been evaluated for its ability to induce apoptosis in cancer cells. For example, it has shown promising results against prostate cancer cell lines, inhibiting cell proliferation at micromolar concentrations .

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease processes. Studies have indicated its potential to inhibit urease activity, which is relevant for conditions like kidney stones .

Case Studies

- Anticancer Activity Study : A study focused on various isoxazole derivatives found that this compound exhibited significant inhibitory effects on prostate cancer cell lines (LNCaP), inducing apoptosis and inhibiting cell proliferation effectively .

- Enzyme Inhibition Study : Another investigation revealed that this compound could effectively inhibit urease activity, which is crucial for managing conditions like kidney stones and certain infections .

- Antimicrobial Efficacy : Research conducted by RamaRao et al. highlighted the antimicrobial activity of isoxazoles substituted with halogen groups. The study confirmed that compounds similar to this compound displayed significant activity against gram-positive and gram-negative bacteria .

作用機序

The mechanism of action of 5-(Bromomethyl)isoxazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

類似化合物との比較

Table 1: Key Derivatives of 5-(Bromomethyl)isoxazole

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., 4-nitrophenyl in 5-(bromomethyl)-3-(4-nitrophenyl)isoxazole) enhance electrophilicity at the bromomethyl site, facilitating nucleophilic substitutions .

- Thermal Stability : Derivatives with bulky substituents (e.g., 4m) exhibit higher melting points due to increased molecular rigidity .

Key Insights :

- HDAC Inhibition : Isoxazole-hydroxamate hybrids (e.g., compound 5) target histone deacetylases, showing promise in cancer therapy .

- Antimicrobial Potential: Bis-heterocycles like 5e (5-(bromomethyl)-4,5-dihydro-3-imidazole isoxazole) exhibit moderate activity against bacterial strains, though further optimization is needed .

生物活性

5-(Bromomethyl)isoxazole is a member of the isoxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including enzyme inhibition, anticancer properties, and potential applications in treating various diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 173.01 g/mol. The presence of the bromomethyl group at the 5-position significantly influences its chemical reactivity and biological activity. The isoxazole ring structure enhances its interaction with biological targets, making it a valuable compound in drug discovery.

The mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The bromomethyl group enhances binding affinity towards various molecular targets, including enzymes and receptors. This interaction can modulate cellular pathways, influencing biological functions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of histone deacetylases (HDACs), particularly HDAC-6, with IC50 values significantly lower than those for other HDAC isoforms .

- Anticancer Properties: Studies have evaluated its efficacy against various cancer cell lines. For example, derivatives of isoxazole have been tested for their ability to inhibit proliferation in prostate cancer cells .

- Antioxidant Activity: Research has demonstrated that isoxazole derivatives can exhibit substantial antioxidant properties, outperforming standard antioxidants like quercetin .

Case Studies

- HDAC Inhibition Study : A study conducted by Tiwari et al. (2020) revealed that certain isoxazole derivatives, including this compound, displayed significant inhibition against HDAC-6 with IC50 values ranging from 10 to 70-fold lower compared to other isoforms . This suggests potential applications in cancer therapy due to the role of HDACs in tumor progression.

- Anticancer Evaluation : In another study focusing on prostate cancer, a derivative containing the isoxazole scaffold was tested against PC3 cancer cells. The compound exhibited a high selectivity index compared to non-tumorigenic cells, indicating its potential as an anticancer agent .

- Antioxidant Properties : A comparative analysis showed that certain isoxazole derivatives displayed superior antioxidant activity when tested against human fibroblast models and nematode models (C. elegans), highlighting their therapeutic potential in combating oxidative stress .

Table 1: Biological Activities of this compound Derivatives

Q & A

Q. What are the established synthetic routes for 5-(Bromomethyl)isoxazole, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis of this compound derivatives typically involves radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). For example, 3,4-bis(4-methoxyphenyl)-5-(bromomethyl)isoxazole was synthesized by reacting the precursor with NBS and AIBN under inert conditions (e.g., nitrogen atmosphere) at controlled temperatures (e.g., reflux in CCl₄) . Key parameters for yield optimization include:

- Stoichiometry : Excess NBS (1.2–1.5 equivalents) ensures complete conversion.

- Radical Initiation : AIBN (0.1–0.3 equivalents) is critical for generating bromine radicals.

- Solvent Choice : Non-polar solvents like CCl₄ minimize side reactions.

Post-synthesis purification via column chromatography or recrystallization is recommended.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : A multi-technique approach is essential:

- Melting Point Analysis : Pure 5-(Bromomethyl)-3-phenylisoxazole exhibits a melting point of 82.5–85°C .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm regioselectivity of bromomethyl substitution (e.g., absence of vinylic protons near 6.5–7.5 ppm).

- Mass Spectrometry : Match molecular ion peaks to the expected m/z (e.g., 238.08 for C₁₀H₈BrNO) .

- X-ray Crystallography : Resolve intermolecular interactions (e.g., C–H···N/O bonds, π-π stacking) to confirm packing efficiency .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during bromination of isoxazole derivatives?

- Methodological Answer : Competing halogenation or oxidation can be minimized by:

- Temperature Control : Sub-zero temperatures (–10°C to 0°C) suppress radical chain termination.

- Protecting Groups : Use electron-withdrawing groups (e.g., methoxy) to direct bromination to the methyl position .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may reduce undesired dimerization.

Kinetic monitoring via TLC or in-situ IR spectroscopy helps track reaction progress.

Q. How does the bromomethyl substituent influence the reactivity of isoxazole in subsequent derivatization reactions?

- Methodological Answer : The bromomethyl group serves as a versatile handle for nucleophilic substitution (e.g., with amines, thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura). For example:

- Nucleophilic Displacement : Reaction with tetrabutylammonium fluoride (TBAF) replaces bromine with hydroxyl groups .

- Cross-Coupling : Pd-catalyzed coupling with aryl boronic acids generates biaryl derivatives.

Steric hindrance from adjacent substituents (e.g., phenyl rings) may slow reactivity, necessitating elevated temperatures or microwave assistance.

Q. What intermolecular interactions dominate the crystal packing of bromomethyl-substituted isoxazoles?

- Methodological Answer : X-ray studies of related isoxazole derivatives reveal:

- C–H···O/N Interactions : Stabilize head-to-head dimers (e.g., R₂²(24) motifs) .

- π-π Stacking : Centroid distances of ~3.5 Å between aromatic rings enhance lattice stability .

These interactions guide co-crystal design for improved solubility or bioavailability.

Comparative and Mechanistic Studies

Q. Are bromomethyl-substituted isoxazoles effective inhibitors of glutathione-dependent enzymes compared to other halogenated derivatives?

- Methodological Answer : While direct data on this compound is limited, studies on 3-(4-bromophenyl)isoxazole show competitive inhibition of glutathione-S-transferase (GST) with IC₅₀ = 0.099 μM and Kᵢ = 0.059 ± 0.20 μM . Comparative strategies include:

- Enzyme Assays : Measure IC₅₀ values for GST/GR inhibition under standardized conditions (pH 7.4, 25°C).

- Docking Simulations : Compare binding affinities of Br vs. Cl/F substituents using AutoDock Vina.

Bromine’s larger van der Waals radius may enhance hydrophobic binding pockets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。